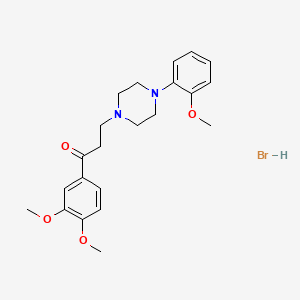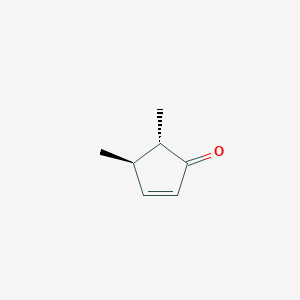
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is a chiral organic compound with a unique structure characterized by a cyclopentene ring substituted with two methyl groups at the 4th and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a cyclopentadiene derivative, which undergoes a series of reactions including hydrogenation and methylation to introduce the desired substituents at the 4th and 5th positions. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups or the double bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentene derivatives
Applications De Recherche Scientifique
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzymatic catalysis where the compound acts as a substrate or inhibitor, affecting the biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-Dethiobiotin: Shares a similar cyclopentene structure but with different functional groups.
(4R,5S)-Isocycloseram: Another cyclopentene derivative with distinct substituents.
Uniqueness
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 4th and 5th positions, which influence its reactivity and interactions in chemical and biological systems. This distinct structure makes it valuable for targeted synthesis and research applications.
Propriétés
Numéro CAS |
32556-65-3 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(4R,5S)-4,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-6H,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
BZVMUEZSBHAIJA-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1C=CC(=O)[C@H]1C |
SMILES canonique |
CC1C=CC(=O)C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


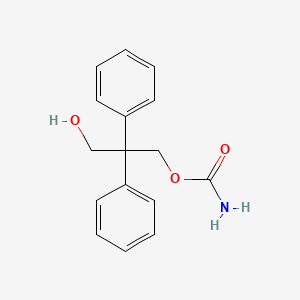
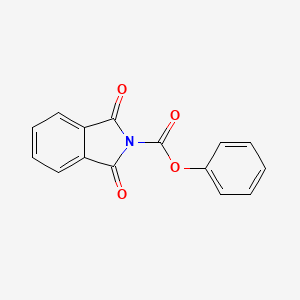
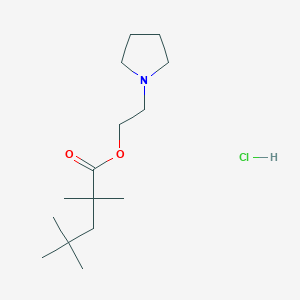
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)

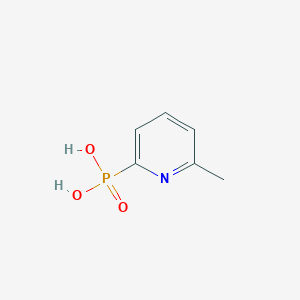
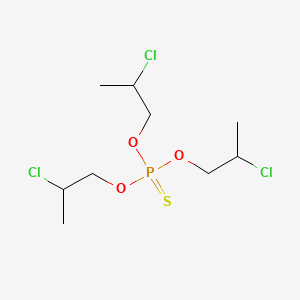
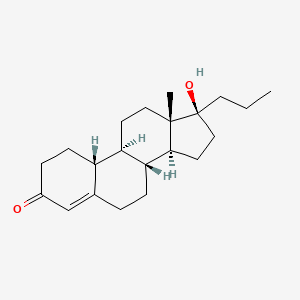
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
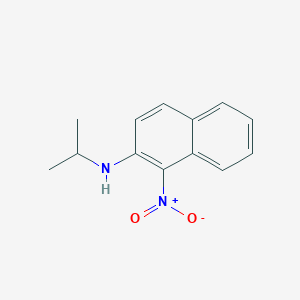
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
